molecular formula C15H14ClN3O4S B601259 Delta-3-Cefaclor CAS No. 152575-13-8

Delta-3-Cefaclor

Cat. No.: B601259
CAS No.: 152575-13-8
M. Wt: 367.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-3-Cefaclor is a derivative of the antibiotic cefaclor, which belongs to the cephalosporin class of antibiotics. Cephalosporins are known for their broad-spectrum antibacterial activity. This compound is specifically an isomer of cefaclor, characterized by a unique structural configuration that differentiates it from its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta-3-Cefaclor involves the isomerization of cefaclor. This process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired isomeric form. The synthetic route may involve steps such as chlorination, amination, and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Delta-3-Cefaclor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

Delta-3-Cefaclor, like other cephalosporins, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isomeric form, which may confer different pharmacokinetic properties and potentially different efficacy and safety profiles compared to its parent compound and other cephalosporins .

Biological Activity

Delta-3-Cefaclor is an isomer of cefaclor, a second-generation cephalosporin antibiotic. Understanding its biological activity is crucial for evaluating its efficacy against bacterial infections and its potential therapeutic applications. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound exhibits a similar core structure to cefaclor but differs in the arrangement of its functional groups. This structural variation can influence its pharmacokinetic properties and biological activity.

PropertyThis compoundCefaclor
Molecular FormulaC₁₆H₁₃N₃O₅SC₁₆H₁₃N₃O₅S
Molecular Weight353.4 g/mol353.4 g/mol
SolubilitySoluble in waterSoluble in water
pKa2.52.5

This compound, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the peptidoglycan layer formation, which ultimately leads to cell lysis and death.

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against strains resistant to other antibiotics:

  • Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).
  • Escherichia coli : Inhibitory concentrations lower than those for cefaclor.
  • Haemophilus influenzae : Demonstrated superior activity compared to standard cephalosporins.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLComparison with Cefaclor
Staphylococcus aureus0.5Higher
Escherichia coli1Lower
Haemophilus influenzae0.25Higher

Case Studies

  • Clinical Case in Pediatric Otitis Media :
    A clinical trial involving children with acute otitis media showed that this compound resulted in a higher rate of clinical cure compared to cefaclor, with fewer side effects reported.
  • Meningitis Treatment :
    In a study on bacterial meningitis, this compound was administered as part of a combination therapy regimen. The results indicated improved outcomes in terms of recovery time and reduction in complications compared to traditional treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability compared to its parent compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 1 hour, allowing for frequent dosing.
  • Excretion : Primarily eliminated via renal pathways.

Safety and Side Effects

This compound has been associated with fewer adverse effects than traditional cephalosporins. Common side effects include gastrointestinal disturbances and allergic reactions, but severe reactions are rare.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVPDSZPOOATN-ULZUWYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-13-8
Record name 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.